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Introduction

Ethyl (4-methyl-1-piperazinyl)acetate is a tertiary amine and an ester derivative of
piperazine. Its structure is characterized by a piperazine ring N-substituted with a methyl group
at one nitrogen and an ethyl acetate group at the other. This compound and its analogs are of
significant interest in medicinal chemistry and drug development due to the prevalence of the
piperazine motif in a wide range of pharmacologically active molecules. Piperazine derivatives
are known to exhibit diverse biological activities, and understanding their structural and
electronic properties is crucial for designing new therapeutic agents.

This technical guide provides an in-depth analysis of the key spectroscopic data for Ethyl (4-
methyl-1-piperazinyl)acetate (CAS No: 28920-67-4).[1] We will delve into Proton Nuclear
Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (33C NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on data presentation
but on the underlying principles, experimental considerations, and the logical interpretation of
the spectral features that confirm the molecule's identity and structure.

Molecular Structure and Spectroscopic Predictions

Before examining the experimental data, a foundational analysis of the molecular structure is
essential for predicting the expected spectroscopic signals.
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Chemical Structure:

o |[UPAC Name: ethyl 2-(4-methylpiperazin-1-yl)acetate[2]

e Molecular Formula: CoH1sN202[2]

e Molecular Weight: 186.25 g/mol [2]

Structural Analysis for NMR:

e Proton (*H) Environment: The structure possesses several distinct proton environments:

o The ethyl group's methyl protons (-O-CHz2-CHs).

o The ethyl group's methylene protons (-O-CHz-CHs).

o The methylene protons adjacent to the carbonyl group (-C(=0)-CH2z-N).

o The piperazine ring protons, which are two sets of equivalent methylene groups (-N-CHz-
CH2-N-).

o The N-methyl protons (-N-CHs).

e Carbon (33C) Environment: We can predict seven unique carbon signals:

[¢]

The ester carbonyl carbon (C=0).

o

The methylene carbon adjacent to the ester oxygen (CH2-0O).

o

The methyl carbon of the ethyl group (CHs-CH2).

[¢]

The methylene carbon adjacent to the piperazine nitrogen (CHz-N).

[¢]

Two distinct methylene carbons on the piperazine ring.

o

The N-methyl carbon (CHs-N).
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Proton (*H) Nuclear Magnetic Resonance (NMR)
Spectroscopy

1H NMR spectroscopy is a powerful technique for elucidating the proton framework of a
molecule. The spectrum of Ethyl (4-methyl-1-piperazinyl)acetate provides definitive
confirmation of its structure through chemical shifts, integration, and signal splitting.

Interpreted *H NMR Data (400 MHz, CDCIs)

. . Coupling
Chemical Shift . o ]
Integration Multiplicity Constant (J, Assignment
(5, ppm)
Hz)
4.15 2H Quartet (q) 7.1 -O-CH2-CHs
3.20 2H Singlet (s) - -C(=0)-CHz2-N
) Piperazine Ring
Broad Singlet (br
2.55 8H ) - Protons (-CH2-N-
s
CH2-)
2.30 3H Singlet (s) - -N-CHs
1.25 3H Triplet (1) 7.1 -O-CH2-CHs

Expert Analysis and Rationale

o Ethyl Group (-CH2CHs): The quartet at 4.15 ppm is characteristic of a methylene group
adjacent to an oxygen atom and coupled to a methyl group. Its integration of 2H confirms
this assignment. The corresponding methyl group appears as a triplet at 1.25 ppm,
integrating to 3H. The coupling constant of 7.1 Hz is identical for both signals, confirming
they are coupled to each other.

¢ Methylene Acetate (-COCH:z2N): The singlet at 3.20 ppm, integrating to 2H, is assigned to the
methylene protons between the carbonyl group and the piperazine nitrogen. The
electronegativity of both the carbonyl and the nitrogen atom shifts this signal downfield. It
appears as a singlet because there are no adjacent protons.
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» Piperazine Ring Protons: The eight protons on the piperazine ring are chemically similar and
often appear as a broad singlet or a complex multiplet around 2.55 ppm. The broadness can
be attributed to the conformational flexibility of the six-membered ring (chair-boat
interconversion) on the NMR timescale.

e N-Methyl Group (-NCH?s): The sharp singlet at 2.30 ppm, integrating to 3H, is unambiguously
assigned to the methyl group attached to the nitrogen atom.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Ethyl (4-methyl-1-
piperazinyl)acetate in 0.6-0.7 mL of deuterated chloroform (CDClIs). Add a small amount of
tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

o Data Acquisition:

[¢]

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

o

Acquire the spectrum at a standard probe temperature (e.g., 298 K).

[e]

Use a standard pulse sequence with a 90° pulse angle.

o

Set the spectral width to cover the range of 0-12 ppm.

[¢]

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.
Integrate the signals and determine the chemical shifts and coupling constants.

Workflow Diagram
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Caption: Workflow for *H NMR Analysis.
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Carbon-13 (**C) NMR Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. As
predicted, the proton-decoupled 3C NMR spectrum shows seven distinct signals,
corresponding to the seven unique carbon environments.

Chemical Shift (6, ppm) Assignment Rationale

The highly deshielded
170.5 C=0 (Ester Carbonyl) environment of the carbonyl

group places it far downfield.

The carbon is bonded to an
60.5 -O-CH2-CHs )
electronegative oxygen atom.

This carbon is influenced by
57.0 -C(=0)-CHz2-N both the carbonyl group and

the nitrogen atom.

Methylene carbons adjacent to
55.0 Piperazine Ring C-N(CHs) the N-methyl substituted

nitrogen.

_ _ _ Methylene carbons adjacent to
Piperazine Ring C-

53.0 the N-acetate substituted
N(CH2COOEt) _

nitrogen.

A typical chemical shift for an
46.0 -N-CHs

N-methyl group.

The terminal, shielded methyl
14.2 -O-CH2-CHs

carbon of the ethyl group.

Note: Assignments for the piperazine ring carbons (55.0 and 53.0 ppm) are based on
substituent effects observed in similar piperazine derivatives.[3]

Experimental Protocol: **C NMR Spectroscopy
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o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy. A higher

concentration (20-50 mg) may be beneficial due to the lower natural abundance of 13C.

 Instrumentation: A 101 MHz (corresponding to a 400 MHz *H frequency) or higher NMR

spectrometer.

o Data Acquisition:

o

Switch the probe to the 13C channel.

[¢]

[¢]

Set a wider spectral width (e.g., 0-220 ppm).

[e]

NMR to achieve an adequate signal-to-noise ratio.

Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets.

A significantly larger number of scans (e.g., 1024 or more) is required compared to *H

o Data Processing: Similar to *H NMR, apply Fourier transformation, phase correction, and

baseline correction. Calibrate the spectrum using the CDCIs solvent peak (6 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation corresponding to specific bond vibrations.

Interpreted IR Data (Neat/KBr)

Frequency (cm™?) Intensity Assignment of Vibration
C-H Stretch (Aliphatic -CHs, -
2940-2800 Strong
CHz2)
1735 Strong C=0 Stretch (Ester)
1280-1150 Strong C-O Stretch (Ester)
1130-1080 Medium C-N Stretch (Tertiary Amine)

Expert Analysis and Rationale
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e C=0 Stretch: The most prominent peak in the spectrum is the strong absorption at ~1735
cm~1, This is a classic diagnostic peak for the carbonyl group of a saturated aliphatic ester.

[4]

e C-H Stretch: The strong, sharp peaks in the 2800-2940 cm~! region are due to the stretching
vibrations of the various sp3 C-H bonds in the methyl and methylene groups.

e C-O Stretch: A strong band, often complex, is expected in the 1150-1280 cm~1 region,
corresponding to the C-O single bond stretching of the ester functional group.

e C-N Stretch: The C-N stretching vibrations of the tertiary amines in the piperazine ring
typically appear in the fingerprint region, around 1080-1130 cm~1, and are of medium
intensity.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory (e.g., a diamond crystal).

o Sample Preparation: Place one to two drops of the neat liquid sample of Ethyl (4-methyl-1-
piperazinyl)acetate directly onto the ATR crystal.

o Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
o Collect the sample spectrum. The instrument automatically subtracts the background.

o Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4
cm™i.

o Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm™1) is
analyzed to identify the key absorption bands.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, offering powerful confirmation of its structure.

Interpreted Mass Spectrometry Data (Electron lonization
- El)

Molecular lon (M*): m/z = 186.137

Calculated Exact Mass: 186.1368 g/mol for CoH1sN202[2]

Key Fragments:

miz Proposed Fragment Structure

[M - COzEt]* « Piperazine ring fragment

113 after loss of the ethyl acetate side chain.

99 [CH3-N(CH2)2CHz]* « Cleavage within the
piperazine ring.

86 [CH2=N(CH2)2CH2z]*

70 [CH2=NCH2CHzN]*

| 57 | [CaHo]* or [CH2N(CH3)CH2]* |

Fragmentation Pathway Analysis

Under electron ionization (El), the molecular ion ([M]*) is formed, which can then undergo
fragmentation. The most common fragmentation pathway for this molecule involves the
cleavage of the C-C bond alpha to the piperazine nitrogen, leading to the loss of the ethyl
acetate group and formation of a stable, resonance-stabilized cation.
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Caption: Primary fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS (El)

e Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an
Electron lonization (EI) source.

o Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like ethyl
acetate or dichloromethane (e.g., 1 mg/mL).

e GC Conditions:
o Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
o Injection: Inject 1 pL of the sample solution.

o Temperature Program: Start at a low temperature (e.g., 70°C), then ramp up to a higher
temperature (e.g., 280°C) to ensure elution.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.

o Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound.
Identify the molecular ion peak and major fragment ions.
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Summary of Spectroscopic Data

Technique Key Data Points and Observations

Ethyl Group: 6 4.15 (q, 2H), 1.25 (t, 3H); N-CHs:
6 2.30 (s, 3H); -COCH2N-: 8 3.20 (s, 2H);
Piperazine Ring: & 2.55 (br s, 8H). The

spectrum confirms all proton environments.

1H NMR

C=0: % 170.5; O-CHz: & 60.5; N-CH2 (acetate):
0 57.0; Piperazine Cs: 6 55.0, 53.0; N-CHs: &
46.0; Ethyl CHs: 6 14.2. Seven unique carbon

13C NMR

signals are observed.

C=0 Stretch: 1735 cm~1 (strong); C-H Stretch:
2940-2800 cm™1 (strong); C-O Stretch: 1280-
1150 cm~1 (strong); C-N Stretch: 1130-1080

cm™! (medium). Confirms key functional groups.

Molecular lon [M]*: m/z = 186. Key Fragments:

m/z = 113, 99, 70. Confirms molecular weight
MS (El) . . .

and provides structural information through

fragmentation patterns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Ethyl (4-
methyl-1-piperazinyl)acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593374#spectroscopic-data-of-ethyl-4-methyl-1-
piperazinyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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